REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.[I:14]I.C(O)(=O)C.S(=O)(=O)(O)O>C(OC(C)C)(=O)C.O>[I:14][C:11]1[S:10][C:9]([CH2:8][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)=[CH:13][CH:12]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC=1SC=CC1
|
Name
|
HIO3
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed by GC analysis
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
H2O (150 mL) and isopropyl acetate (150 mL) were added
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with isopropyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
washed with H2O (100 mL), saturated aqueous NaHCO3 (2×100 mL), and saturated aqueous Na2S2O3 (2×100 mL)
|
Type
|
ADDITION
|
Details
|
The organic phase was then treated with activated carbon
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1SC(=CC1)CC1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |